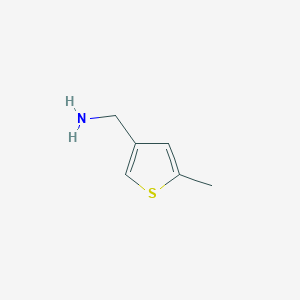

(5-Methylthiophen-3-yl)methanamine

CAS No.: 104163-37-3

Cat. No.: VC7934661

Molecular Formula: C6H9NS

Molecular Weight: 127.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104163-37-3 |

|---|---|

| Molecular Formula | C6H9NS |

| Molecular Weight | 127.21 |

| IUPAC Name | (5-methylthiophen-3-yl)methanamine |

| Standard InChI | InChI=1S/C6H9NS/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3 |

| Standard InChI Key | KUAWAECOXKVJQP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CS1)CN |

| Canonical SMILES | CC1=CC(=CS1)CN |

Introduction

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of (5-methylthiophen-3-yl)methanamine typically follows a three-step sequence analogous to methods reported for (thiophen-3-yl)methanamine :

-

Oxime Formation:

Reaction of 5-methylthiophene-3-carbaldehyde with hydroxylamine hydrochloride in ethanol yields the corresponding oxime. -

Reduction to Primary Amine:

Zinc dust in acetic acid reduces the oxime to the primary amine. -

Purification:

Column chromatography (CHCl3:MeOH, 20:1) isolates the amine with >95% purity .

Alternative Approaches

Microwave-assisted synthesis and catalytic hydrogenation (e.g., using Pd/C or Raney Ni) have been explored to improve efficiency, though yields remain comparable to conventional methods .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Comparative data with (thiophen-3-yl)methanamine reveal predictable trends (Table 1):

The methyl group enhances hydrophobicity, reducing aqueous solubility by ~15% compared to the non-methylated analog .

Spectroscopic Characteristics

-

1H NMR (DMSO-d6, predicted): δ 6.85 (d, J=1.2 Hz, H-2), 6.72 (d, J=1.2 Hz, H-4), 3.42 (s, CH2NH2), 2.32 (s, CH3).

-

13C NMR: δ 140.5 (C-3), 128.7 (C-5), 126.3 (C-2), 124.1 (C-4), 42.9 (CH2NH2), 15.1 (CH3) .

Biological and Pharmacological Applications

Antiviral Agent Development

Structural analogs of (5-methylthiophen-3-yl)methanamine exhibit activity against RNA viruses. For example, coupling the amine with 6-chloropurine riboside yields adenosine derivatives that inhibit viral replication (IC50: 2.3–5.1 μM in HCV models) . The methyl group may enhance membrane permeability, though in vitro toxicity (CC50: >50 μM) requires further optimization.

Soluble Epoxide Hydrolase (sEH) Inhibition

Thiophene-based amines are explored as sEH inhibitors for treating hypertension and inflammation. The catalytic triad (Asp333, His523, Tyr381/465) in sEH interacts with hydrophobic moieties, suggesting the 5-methyl group could improve binding affinity in the enzyme’s “L”-shaped pocket .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).

-

Antibacterial agents targeting Gram-positive pathogens (MIC: 8–16 μg/mL).

Materials Science

Functionalization with conductive polymers (e.g., polyaniline derivatives) enhances electrochemical stability in battery electrolytes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume